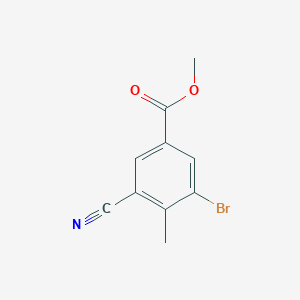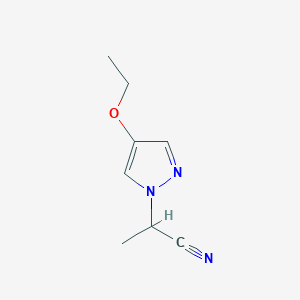
Methyl 5-bromo-3-cyano-2-methylbenzoate
Descripción general
Descripción
Methyl 5-bromo-3-cyano-2-methylbenzoate (MBCM) is an important synthetic intermediate used in a variety of scientific research applications. It is a five-membered heterocyclic compound that is synthesized from bromoacetamide, which is then reacted with sodium cyanide, and finally methylbenzoate. MBCM is a versatile compound that is used in many different laboratory experiments and has a wide range of uses in the scientific research field.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-3-cyano-2-methylbenzoate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in fluorescence spectroscopy. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds.
Mecanismo De Acción
Methyl 5-bromo-3-cyano-2-methylbenzoate acts as a catalyst in chemical reactions, enabling the reaction of two molecules to occur at a faster rate. It is also used as a fluorescent probe in fluorescence spectroscopy, where it absorbs light and emits a different wavelength of light. This is used to measure the concentration of a molecule in a solution.
Biochemical and Physiological Effects
Methyl 5-bromo-3-cyano-2-methylbenzoate has been found to have an inhibitory effect on the enzyme dihydrofolate reductase, which is involved in the biosynthesis of DNA and proteins. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 5-bromo-3-cyano-2-methylbenzoate in laboratory experiments include its low cost, easy synthesis, and versatility. It is also highly stable and can be stored for long periods of time without deteriorating. However, its use should be limited to laboratory experiments and should not be used in clinical settings.
Direcciones Futuras
There are a number of potential future directions for the use of Methyl 5-bromo-3-cyano-2-methylbenzoate. These include its use as a fluorescent probe in other spectroscopic techniques, such as NMR and IR spectroscopy, and its use in the synthesis of more complex molecules. Additionally, further research could be done to explore its potential applications in pharmaceuticals and other medical fields.
Propiedades
IUPAC Name |
methyl 5-bromo-3-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-7(5-12)3-8(11)4-9(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMHCOJPTSHHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-cyano-2-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1415469.png)









